Cinalukast
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-[(E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-3-23(4-2,22(27)28)14-20(26)24-18-10-5-7-16(13-18)11-12-21-25-19(15-29-21)17-8-6-9-17/h5,7,10-13,15,17H,3-4,6,8-9,14H2,1-2H3,(H,24,26)(H,27,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMKNPGKXJAIDV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C3CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C3CCC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045742 | |
| Record name | Cinalukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.72e-04 g/L | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128312-51-6 | |
| Record name | Cinalukast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128312-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinalukast [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128312516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinalukast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00587 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinalukast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINALUKAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1O433QAI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cinalukast | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Pharmacology and Receptor Interaction Mechanisms of Cinalukast
Mechanism of Action as a Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist
Cinalukast exerts its pharmacological effects by acting as a selective antagonist at the CysLT1 receptor. rndsystems.comscbt.comdrugbank.comsigmaaldrich.com This mechanism involves preventing the binding of endogenous cysteinyl leukotrienes, particularly LTD4, to the receptor, thereby inhibiting the downstream signaling cascades that mediate inflammatory responses. drugbank.compatsnap.comjapi.orgncats.io
Selective Antagonism of Leukotriene D4 (LTD4) at CysLT1 Receptors
This compound demonstrates selective antagonism of leukotriene D4 (LTD4) at the CysLT1 receptor. nih.govdrugbank.com LTD4 is a particularly potent agonist for the CysLT1 receptor, and its binding triggers significant pro-inflammatory effects in the airways. biorxiv.org By selectively blocking the CysLT1 receptor, this compound directly interferes with the actions of LTD4. nih.govdrugbank.com This selective interaction is crucial for its therapeutic potential in conditions where LTD4-mediated effects play a significant role. drugbank.compatsnap.comncats.io
Competitive Binding Dynamics and Receptor Occupancy Studies
In vitro studies have investigated the binding dynamics of this compound to CysLT1 receptors. This compound competes with [³H]-LTD4 for binding sites on CysLT1 receptors, as demonstrated in studies using guinea-pig lung membranes. sigmaaldrich.comncats.io These studies have shown that this compound displaces the binding of the radiolabeled LTD4 in a concentration-dependent manner. sigmaaldrich.comncats.io
A key parameter characterizing the binding affinity of an antagonist is its IC₅₀ value, representing the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand. For this compound, the IC₅₀ value for competing with [³H]-LTD4 binding to CysLT1 receptors in guinea-pig lung membranes has been reported as 6.4 nM. rndsystems.comsigmaaldrich.comncats.io
Further research into the interaction kinetics suggests a competitive inhibition mechanism. scbt.comncats.io Studies using isolated guinea pig tracheal smooth muscle have shown that this compound produces concentration-dependent rightward shifts of LTD4-induced contraction curves. ncats.io Analysis of these data using Schild plots has indicated that the antagonism is of a competitive nature, with a pA₂ value of 9.6 ± 0.2. ncats.io Similar competitive antagonism against LTD4-induced contractions has been observed in human bronchus preparations, with a reported pKB value of 9.3 ± 0.1. ncats.io These findings support that this compound binds reversibly to the CysLT1 receptor at the same site as LTD4, effectively preventing LTD4 from activating the receptor. ncats.io
Table 1: In vitro Binding and Antagonism Data for this compound at CysLT1 Receptors
| Assay | Species/Tissue | Parameter | Value | Reference |
| Competition with [³H]-LTD4 Binding | Guinea-pig lung membranes | IC₅₀ | 6.4 nM | rndsystems.comsigmaaldrich.comncats.io |
| LTD4-induced Contraction (Schild Analysis) | Isolated guinea pig trachea | pA₂ | 9.6 ± 0.2 | ncats.io |
| LTD4-induced Contraction (Schild Analysis) | Human bronchus | pKB | 9.3 ± 0.1 | ncats.io |
Downstream Cellular and Molecular Effects Mediated by CysLT1 Antagonism
The antagonism of CysLT1 receptors by this compound leads to the inhibition of various downstream cellular and molecular events that are typically triggered by the binding of cysteinyl leukotrienes. drugbank.compatsnap.comjapi.org These effects are central to the role of CysLTs in mediating inflammatory processes in the airways. drugbank.comsigmaaldrich.comresearchgate.net
Inhibition of Airway Edema Formation Pathways
Cysteinyl leukotrienes, particularly through CysLT1 receptor activation, contribute to increased vascular permeability. patsnap.comsigmaaldrich.comjapi.orgsigmaaldrich.com This increased permeability leads to plasma exudation and the formation of airway edema, a significant feature of airway inflammation. drugbank.compatsnap.comsigmaaldrich.comjapi.orgsigmaaldrich.com By blocking the CysLT1 receptor, this compound inhibits the signaling pathways that mediate this increase in vascular permeability, thereby preventing or reducing the formation of airway edema. nih.govdrugbank.compatsnap.comjapi.org
Attenuation of Smooth Muscle Contraction Mechanisms
Activation of CysLT1 receptors on airway smooth muscle cells by cysteinyl leukotrienes, especially LTD4, is a potent inducer of smooth muscle contraction, leading to bronchoconstriction. drugbank.compatsnap.comsigmaaldrich.comjapi.orgresearchgate.netsigmaaldrich.com This effect is mediated through intracellular signaling pathways, including the mobilization of intracellular calcium stores and activation of phospholipase C. japi.orgguidetopharmacology.orggenecards.org this compound, as a CysLT1 antagonist, directly interferes with this process. nih.govdrugbank.comncats.ioreverso.net By preventing LTD4 from binding to and activating the receptor, this compound attenuates the signaling cascades that lead to smooth muscle contraction, thus promoting bronchodilation. nih.govdrugbank.comncats.ioreverso.net Research findings in isolated guinea pig trachea and human bronchus demonstrate the ability of this compound to inhibit LTD4-induced contractions. ncats.io
Modulation of Mucus Secretion and Inflammatory Cell Infiltration
Cysteinyl leukotrienes also play a role in enhancing the secretion of thick, viscous mucus in the airways and promoting the infiltration and activation of inflammatory cells, such as eosinophils and mast cells. drugbank.compatsnap.comsigmaaldrich.comjapi.orgresearchgate.netsigmaaldrich.comamegroups.cnnih.gov These effects contribute to airway obstruction and the perpetuation of inflammation. drugbank.compatsnap.comresearchgate.netnih.gov CysLT1 receptor activation is implicated in these processes. patsnap.comjapi.orgresearchgate.netnih.gov By antagonizing the CysLT1 receptor, this compound can modulate these responses. nih.govdrugbank.compatsnap.comjapi.org This includes the potential to reduce mucus hypersecretion and limit the recruitment and activation of inflammatory cells in the airway tissues. nih.govdrugbank.compatsnap.comjapi.orgamegroups.cn Studies with other CysLT1 antagonists have shown similar effects on reducing eosinophilic inflammation. amegroups.cn
Exploration of Secondary Pharmacological Activities and Non-CysLT1 Receptor Interactions
While this compound is primarily characterized as a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), research has extended to explore potential secondary pharmacological activities and interactions with receptors other than CysLT1. The investigation of such off-target effects is crucial for a comprehensive understanding of a compound's pharmacological profile and can potentially reveal novel therapeutic avenues or provide insights into observed clinical variability cancer.govnih.govhee.nhs.uk.
Studies employing strategies such as Selective Optimization of Side Activities (SOSA) have indicated that this compound possesses previously uncharacterized interactions. Specifically, a notable secondary activity observed for this compound is its interaction with peroxisome proliferator-activated receptors (PPAR) alpha and gamma biosolveit.deresearchgate.net. These ligand-activated transcription factors play significant roles in metabolic processes biosolveit.de.
Research findings related to this interaction have demonstrated that the core scaffold of this compound is amenable to structural modifications aimed at optimizing its activity towards PPARs biosolveit.deresearchgate.net. This has led to the development of this compound derivatives that exhibit modulatory activity on PPARs, while potentially lacking activity on the original CysLT1 target researchgate.net. Computational approaches have been employed to guide the structural variation of this compound, supporting the SOSA concept and aiding in the identification of structural elements that could enhance potency on PPARs biosolveit.de. Experimental validation of some this compound analogues has shown modulatory activity on PPARs, correlating with computational predictions biosolveit.de.
While the primary focus of this compound research has been its selective antagonism of CysLT1, the identification of its interaction with PPAR alpha and gamma highlights the potential for polypharmacology or the development of novel compounds based on the this compound scaffold targeting these nuclear receptors. biosolveit.deresearchgate.net.
Based on current research findings, the identified non-CysLT1 receptor interaction for this compound is with PPARs.
| Non-CysLT1 Target | Receptor Subtype | Research Finding/Activity |
| Peroxisome Proliferator-Activated Receptors (PPAR) | PPAR alpha, PPAR gamma | Observed previously unknown side-activity; this compound scaffold used to develop PPAR modulators. biosolveit.deresearchgate.net |
It is important to note that while other leukotriene receptor antagonists like montelukast (B128269) and zafirlukast (B1683622) have been shown to interact with other pathways or receptors such as P2Y receptors or exhibit 5-lipoxygenase inhibitory activities at higher concentrations, these findings are not explicitly attributed to this compound in the provided search results nih.govnih.gov. The most specific reported non-CysLT1 interaction for this compound in the available literature is with PPAR alpha and gamma biosolveit.deresearchgate.net.
Preclinical Research and in Vivo Pharmacological Investigations of Cinalukast
In Vitro Pharmacological Characterization in Isolated Cells and Tissue Preparations
The initial pharmacological evaluation of cinalukast involved a series of in vitro assays designed to quantify its binding affinity for the cysteinyl leukotriene 1 (CysLT1) receptor and to assess its functional antagonism of leukotriene-induced physiological responses.
Receptor binding assays were crucial in determining the affinity of this compound for the CysLT1 receptor. In competitive binding studies using guinea pig lung membranes, this compound demonstrated a potent ability to displace the radiolabeled ligand [3H]LTD4 from its binding site. This research yielded a mean inhibitory concentration (IC50) value of 6.4 nM, indicating a high affinity of this compound for the CysLT1 receptor. ncats.ionih.govsigmaaldrich.com
Interactive Data Table: this compound Receptor Binding Affinity
| Parameter | Value | Tissue Source |
| IC50 | 6.4 nM | Guinea Pig Lung Membranes |
Note: This table summarizes the inhibitory concentration of this compound in a competitive receptor binding assay.
Functional assays were conducted to evaluate the ability of this compound to inhibit the physiological responses triggered by leukotriene D4. In isolated guinea pig tracheal smooth muscle preparations, this compound produced concentration-dependent parallel rightward shifts in the LTD4-induced contraction curves. nih.gov The resulting pA2 value, a measure of antagonist potency, was determined to be 9.6. ncats.ionih.gov The slope of the Schild plot for this interaction was not significantly different from 1, which is indicative of competitive antagonism. nih.gov
Further studies using human bronchial tissue confirmed the potent antagonist activity of this compound against LTD4-induced contractions, with a reported pKB value of 9.3. ncats.ioresearchgate.net
Interactive Data Table: Functional Antagonism of this compound
| Parameter | Value | Tissue Preparation |
| pA2 | 9.6 | Isolated Guinea Pig Tracheal Smooth Muscle |
| pKB | 9.3 | Human Bronchus |
Note: This table presents the potency of this compound as a functional antagonist in different tissue preparations.
In Vivo Efficacy Studies in Animal Models of Inflammatory Conditions
Following the promising in vitro results, the efficacy of this compound was assessed in living organisms, primarily in animal models of respiratory diseases, to understand its bronchoprotective effects and duration of action.
In vivo studies in guinea pigs demonstrated that this compound effectively inhibits bronchoconstriction induced by exogenously administered LTD4. The compound showed dose-dependent inhibition of this response when administered intravenously, orally, and via aerosol. nih.gov The potency of this compound was highlighted by its low 50% inhibitory dose (ID50) and 50% inhibitory concentration (IC50) values across these different routes of administration. ncats.ionih.govsigmaaldrich.com
Specifically, the ID50 for intravenous administration was 0.13 mg/kg, and for oral administration, it was 0.12 mg/kg. nih.gov When delivered as an aerosol, the IC50 was found to be 0.008%. nih.gov The in vivo activity of this compound was specific, as it did not inhibit bronchoconstriction induced by other mediators such as histamine (B1213489), platelet-activating factor (PAF), or leukotriene B4 (LTB4). nih.gov this compound was also shown to be effective against allergic bronchospasm mediated by endogenously produced leukotrienes in guinea pigs. nih.gov
Interactive Data Table: In Vivo Bronchoprotective Efficacy of this compound in Guinea Pigs (LTD4 Challenge)
| Route of Administration | Potency Metric | Value |
| Intravenous | ID50 | 0.13 mg/kg |
| Oral | ID50 | 0.12 mg/kg |
| Aerosol | IC50 | 0.008% |
Note: This table summarizes the in vivo potency of this compound in inhibiting LTD4-induced bronchoconstriction.
A key aspect of the in vivo investigations was to determine the duration of the pharmacological effect of this compound. Studies revealed that this compound possesses a long duration of action. Following a single oral dose, this compound demonstrated a sustained inhibition of bronchoconstriction, with its pharmacological effects being maintained for up to 36 hours in guinea pigs. sigmaaldrich.com
Exploratory Research into this compound's Effects in Diverse Biological Systems
While the primary focus of preclinical research on this compound has been on its effects within the respiratory system, the broader biological roles of cysteinyl leukotrienes suggest that CysLT1 receptor antagonists could have effects in other biological systems. Cysteinyl leukotrienes are known to be involved in inflammatory processes beyond the airways, including in cardiovascular and renal systems. nih.gov
Exploratory research into other leukotriene receptor antagonists, such as montelukast (B128269), has indicated potential effects on platelet activation and vascular damage, as well as roles in ameliorating sepsis-induced lung and renal injury in animal models. nih.gov Although specific studies on this compound in these diverse biological systems are not extensively reported in the available literature, the known distribution of CysLT1 receptors and the established systemic effects of leukotrienes provide a rationale for potential broader pharmacological actions of this compound beyond its well-documented respiratory effects.
Structural Activity Relationship Sar and Rational Design of Cinalukast Analogs
Elucidation of Key Structural Motifs Governing CysLT1 Antagonist Activity
The pharmacophore for CysLT1 receptor antagonists generally requires a combination of specific structural features to ensure effective binding and inhibition. wikipedia.org Analysis of Cinalukast and other compounds in its class has elucidated several key motifs essential for this activity. This compound, chemically described as 2,2-Diethylsuccinanilic acid substituted at a meta- position by an (E)-2-(4-cyclobutyl-1,3-thiazol-2-yl)ethenyl group, embodies these critical features. nih.gov
The essential structural components can be broken down as follows:
An Acidic Moiety: The 2,2-diethylsuccinanilic acid portion of this compound provides a crucial carboxylic acid group. This acidic, ionizable group is a common feature in CysLT1 antagonists and is believed to mimic the C1 carboxylate of the endogenous ligand, leukotriene D4 (LTD4), forming key ionic interactions within the receptor's binding pocket. wikipedia.org
A Hydrogen-Bonding Region: The amide linkage within the succinanilic acid structure can act as both a hydrogen bond donor and acceptor, contributing to the molecule's orientation and stability within the binding site. wikipedia.org
Hydrophobic Regions: this compound possesses extensive hydrophobic character, which is critical for occupying lipophilic pockets within the CysLT1 receptor. This is provided by two main areas: the N-acyl moiety with its diethyl groups and the long side chain composed of the thiazole (B1198619) ring and the cyclobutyl group. wikipedia.orgnih.gov These elements are thought to mimic the lipophilic tetraene tail of LTD4. wikipedia.org
| Structural Motif | Chemical Group in this compound | Postulated Function in Receptor Binding |
|---|---|---|
| Acidic Head Group | Carboxylic Acid on Succinanilic Acid | Forms ionic interactions; mimics C1 carboxylate of LTD4. wikipedia.org |
| Hydrogen Bond Acceptor/Donor | Amide Linkage | Orients and stabilizes the ligand in the binding pocket. wikipedia.org |
| Hydrophobic Regions | Diethyl groups on Succinic Acid | Occupies a hydrophobic pocket, enhancing binding affinity. |
| Thiazole and Cyclobutyl Groups | Mimics the hydrophobic tail of LTD4, engaging with lipophilic residues in the receptor. wikipedia.orgnih.gov |
Application of Combinatorial Chemistry for this compound Structure Optimization
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally related compounds, enabling efficient exploration of the SAR. researchgate.net This approach was successfully applied to optimize the structure of a leukotriene D4 antagonist, identified as Ro24-5913 (this compound). nih.gov
In this effort, the N-succinyl-3-(2-thiazolylethenyl)anilide skeleton of this compound was systematically modified. The molecule was conceptually divided into three distinct segments, designated A, B, and C, which were varied to create a large chemical library. nih.gov
Segment A: The thiazolyl moiety.
Segment B: The central aniline (B41778) ring.
Segment C: The N-acyl (succinyl) moiety.
A library containing 700 unique compounds (10 variations of A x 7 variations of B x 10 variations of C) was synthesized in solution. The biological activity of these compounds was assessed using an LTD4-induced muscle-contraction assay to identify the most potent antagonists. Through an iterative process of synthesis and screening of partitioned subsets of the library, the optimal structural elements for each segment were identified, ultimately confirming that the original structure of this compound (designated A1B1C1) possessed the highest bioactivity among the synthesized analogs. nih.gov This systematic approach not only validated the initial design but also provided extensive data on the SAR for this chemical series. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Scaffold | N-succinyl-3-(2-thiazolylethenyl)anilide | nih.gov |
| Segments for Variation | A (Thiazolyl), B (Aniline), C (N-acyl) | nih.gov |
| Total Library Size | 700 compounds (10A x 7B x 10C) | nih.gov |
| Screening Method | Iterative screening of partitioned libraries (e.g., 10(10A 7B C)) | nih.gov |
| Outcome | Identification of the most active elements for each segment, confirming the high bioactivity of the original this compound structure. | nih.gov |
Computational Chemistry Approaches for SAR Prediction and Ligand Design
Computational, or in silico, methods are indispensable in modern drug discovery for predicting how a ligand will interact with its target receptor, thereby guiding the design of more effective drugs. mdpi.comnih.gov
The foundation of in silico modeling is the three-dimensional structure of the target protein. youtube.com The determination of crystal structures for the CysLT1 receptor in complex with antagonists like zafirlukast (B1683622) and pranlukast (B1678047) has provided high-resolution templates for understanding ligand binding. nih.gov These structures reveal a unique binding pocket and suggest specific interactions that are crucial for antagonist activity. nih.gov
Using these structural templates, molecular docking simulations can be performed. Docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a receptor, estimating the strength of the interaction. youtube.comnih.gov For this compound analogs, docking studies can predict how modifications to its structure would affect its fit within the CysLT1 receptor's binding site. This approach was used in one study to automatically generate a virtual library of approximately 8,000 this compound analogs, which were then scored for their predicted activity. nih.gov
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and receptor over time. researchgate.netdovepress.com MD simulations can assess the stability of the ligand-receptor complex, providing insights into how structural changes impact the duration and quality of the binding event. nih.govnih.gov
Following MD simulations, techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy of the complex. researchgate.netnih.gov This calculation provides a more accurate prediction of the ligand's binding affinity (how tightly it binds) and can be used to compare a series of designed analogs, prioritizing the most promising candidates for synthesis. Furthermore, machine learning algorithms can be combined with these computational methods to classify large virtual libraries of compounds based on their predicted affinity and selectivity, significantly accelerating the design-synthesis-test cycle. nih.gov
Scaffold Modification and Derivatization Strategies for Altered Biological Profiles
Altering the core structure, or scaffold, of a lead compound is a key strategy for improving its properties or discovering new biological activities. rsc.org This can involve minor changes (derivatization) or more significant changes to the central framework (scaffold hopping). nih.gov
A notable example of this strategy used this compound as a starting point for a "Selective Optimization of Side-Activities" (SOSA) approach. nih.gov Researchers discovered that this compound possessed a secondary, weaker activity as a modulator of the peroxisome proliferator-activated receptor α (PPARα). nih.gov Using the computational design and scoring methods described above, a virtual library of this compound analogs was created and screened for compounds that would have enhanced PPARα activity and diminished CysLT1 antagonism. A preferred analog was synthesized and, upon in vitro testing, showed the predicted shift in activity—a marked increase in PPARα activation and a reduction in CysLT1 receptor antagonism. nih.gov This study highlights how rational scaffold modification, guided by computational chemistry, can successfully alter a molecule's biological profile to create a new lead compound for a different therapeutic target. nih.gov
The combinatorial chemistry work on this compound also explored derivatization by replacing the cyclobutyl group with other moieties, such as 4-fluorophenyl and t-butyl groups, resulting in analogs with comparable, albeit slightly lower, bioactivity. nih.gov This demonstrates that even subtle modifications to the peripheral structure can be used to fine-tune the compound's properties.
Table of Mentioned Compounds
| Compound Name | Class/Role |
|---|---|
| This compound (Ro24-5913) | CysLT1 Receptor Antagonist |
| Leukotriene D4 (LTD4) | Endogenous CysLT1 Receptor Ligand |
| Montelukast (B128269) | CysLT1 Receptor Antagonist |
| Pranlukast | CysLT1 Receptor Antagonist |
| Zafirlukast | CysLT1 Receptor Antagonist |
Advanced Analytical and Spectroscopic Research on Cinalukast
Spectrofluorimetric Analysis and Characterization of Ionization Constants
Spectrofluorimetric studies have been instrumental in characterizing cinalukast. A fluorimetric analysis has been conducted to investigate its spectral characteristics. nih.gov As part of this characterization, the ionization constant (pKa) of this compound was determined photometrically. In an ethanol:water 50:50 (v/v) medium, the pKa of this compound was calculated to be 2.2 ± 0.1. nih.gov This value provides insight into the degree of ionization of the molecule at different pH levels, a critical parameter influencing its solubility, absorption, and interaction with biological systems. The intrinsic fluorescence of this compound is a key property that is significantly enhanced in the presence of certain host molecules, a phenomenon that has been exploited for quantitative analysis. nih.gov
Host-Guest Complexation Studies with Cyclodextrins
The interaction between this compound and cyclodextrins (CyDs) has been a subject of detailed investigation, primarily using fluorescence spectroscopy. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of forming inclusion complexes with guest molecules. mdpi.comrsc.org It has been demonstrated that the fluorescence of this compound is significantly intensified when it is encapsulated within the hydrophobic cavity of cyclodextrins. nih.gov This enhancement is attributed to the altered microenvironment and reduced rotational freedom of the this compound molecule inside the cyclodextrin (B1172386) cavity.
Research has specifically focused on the host-guest complexation processes between this compound and alpha-cyclodextrin (B1665218) (α-CyD) as well as heptakis-(2,6-di-O-methyl)-beta-cyclodextrin (DIMEB). nih.gov The changes observed in the fluorescence of this compound upon inclusion in the cyclodextrin cavity are utilized to calculate the association constants of these complexes through non-linear regression methods. nih.gov
A crucial aspect of understanding host-guest complexation is determining the stoichiometric ratio of the resulting inclusion complexes. For the complexes formed between this compound and both α-CyD and DIMEB, a 1:1 stoichiometric ratio has been established. nih.gov This indicates that one molecule of this compound associates with one molecule of the cyclodextrin. This ratio is often determined using methods like the Job's plot, which analyzes the continuous variation of a physical property (like absorbance or fluorescence) as the molar ratio of the host and guest is varied. researchgate.netmdpi.com
To further characterize the inclusion complexes at a molecular level, computational methods have been employed. Semiempirical molecular orbital (MO) calculations using the AM1 (Austin Model 1) method were performed to model the interaction between this compound and the cyclodextrins. nih.gov These calculations provide theoretical insights into the geometry and stability of the host-guest complexes. mdpi.comtau.ac.il By minimizing the energy of the system, these models can predict the most favorable orientation of the guest molecule (this compound) within the host cavity (cyclodextrin). ekb.egphyschemres.org
Development and Validation of Quantitative Analytical Methodologies for Biological Matrices
The significant fluorescence enhancement of this compound upon complexation with DIMEB has been leveraged to develop a novel and sensitive method for its determination in human serum. nih.gov This quantitative analytical methodology is based on measuring the fluorescence of the this compound-DIMEB complex. The method offers high sensitivity, which is essential for measuring the low concentrations of drugs typically found in biological samples. nih.govuab.edu
The validation of this analytical method demonstrated its reliability and accuracy. Key validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Limit of Detection (LOD) | 7.95 ng mL⁻¹ |
| Recovery | 95% - 103% |
Data sourced from a study on the complexation of this compound with cyclodextrins. nih.gov
The calculated limit of detection of 7.95 ng mL⁻¹ indicates the method's high sensitivity. nih.gov Furthermore, recovery values between 95% and 103% were obtained across five different concentration levels, confirming the method's accuracy for the quantification of this compound in a complex biological matrix like human serum. nih.gov Such validated methods are critical for pharmacokinetic and biodistribution studies. nih.govdntb.gov.ua
Chromatographic and Spectrophotometric Techniques for Compound Analysis
While spectrofluorimetry, a type of spectrophotometric technique, has been successfully applied to this compound analysis, other methods are also central to the analytical chemistry of pharmaceutical compounds. nih.govdergipark.org.trresearchgate.net Spectrophotometry, in general, provides a cost-effective and often simpler alternative to more complex techniques. nih.gov
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of drugs in various matrices. cstti.comresearchgate.net These techniques are frequently coupled with detectors like UV-Vis spectrophotometers or fluorescence detectors. nih.gov For a compound like this compound, an HPLC method would be invaluable for separating it from potential metabolites or other interfering substances present in biological samples, ensuring high selectivity. cstti.comexplorationpub.com The development of such chromatographic methods, validated according to established guidelines, is a standard practice in pharmaceutical analysis to ensure the quality and reliability of the data. researchgate.net
Drug Repurposing and Exploration of Novel Therapeutic Avenues for Cinalukast Scaffold
In Silico Screening and Molecular Docking for New Target Identification
Computational methods, such as in silico screening and molecular docking, have been employed to identify potential new targets for Cinalukast and its derivatives. tandfonline.com These approaches leverage computational models to predict the binding affinity and interaction of compounds with various proteins. chemrxiv.org
Investigation of this compound as a Potential Inhibitor of Human Papillomavirus (HPV) E1 Protein
High-risk human papillomavirus (HPV) types are significant contributors to cervical cancers, and currently, there are no approved drugs specifically targeting HPV infections. tandfonline.commdpi.com The HPV E1 protein is considered an attractive drug target due to its conserved nature across HPV types and its crucial role in viral DNA replication. tandfonline.commdpi.com
A drug repurposing study utilized a Quantitative-Structure Activity Relationship (QSAR) model to screen for potential inhibitors of the HPV E1 protein from the Drugbank database. tandfonline.com this compound was identified as one of the top three compounds predicted to have inhibitory activity against the HPV E1 protein, alongside Lobeglitazone and Efatutazone. tandfonline.comnih.govresearchgate.net
Molecular Dynamics Simulations for Predicted Binding Free Energy Calculations
Following molecular docking, molecular dynamics (MD) simulations have been conducted to further assess the interaction and stability of potential inhibitors with the HPV E1 protein. tandfonline.comnih.govresearchgate.net These simulations provide insights into the dynamic behavior of the protein-ligand complex and allow for the calculation of predicted binding free energies. mdpi.commdpi.comnih.gov
In the investigation of HPV E1 inhibitors, 200 ns-long MD simulations were performed for this compound, Lobeglitazone, and Efatutazone. tandfonline.comnih.govresearchgate.net The predicted binding free energies were calculated using the MM-GBSA method. tandfonline.comchemrxiv.orgnih.govresearchgate.net The results indicated that this compound had a binding free energy of -37.84 kcal/mol against the HPV E1 protein. tandfonline.comnih.govresearchgate.net This was compared to Lobeglitazone (-25.30 kcal/mol) and Efatutazone (-29.89 kcal/mol). tandfonline.comnih.govresearchgate.net
| Compound | Predicted Binding Free Energy (kcal/mol) |
|---|---|
| This compound | -37.84 |
| Lobeglitazone | -25.30 |
| Efatutazone | -29.89 |
These findings suggest that the chemical scaffolds of these compounds, including this compound, could serve as a basis for the future rational design of HPV E1 inhibitors. tandfonline.comnih.govresearchgate.net
Rational Design of this compound-Derived Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Ligands
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor and plays a key role in regulating lipid metabolism. wikipedia.orgahajournals.org It is a target for the treatment of metabolic disorders and other conditions. wikipedia.orgbiosolveit.demdpi.com this compound has been found to exhibit a previously unknown side-activity on PPARα. biosolveit.denih.gov This discovery has led to the rational design of this compound-derived compounds specifically targeting PPARα. biosolveit.denih.gov
Development of Photo-Switchable Nuclear Receptor Modulators (Photohormones)
Photo-switchable nuclear receptor modulators, also known as "photohormones," are tools that enable the control of transcription factor activity using light. uni-muenchen.deresearchgate.netresearchgate.netnih.gov This allows for spatial and temporal precision in biological studies. uni-muenchen.deresearchgate.netresearchgate.netnih.gov
A new class of photohormones has been developed based on the scaffold of a this compound-derived PPARα ligand. uni-muenchen.deresearchgate.netresearchgate.netnih.gov This involved incorporating a light-switchable motif, such as an azobenzene (B91143) motif, into the structure. uni-muenchen.deresearchgate.netresearchgate.net Systematic structural variations were made to tune the light-controlled activity. researchgate.netnih.gov An optimized photohormone derived from this compound exhibited PPARα agonism specifically in its light-induced (Z)-configuration and demonstrated strong selectivity over related lipid-activated transcription factors. researchgate.netresearchgate.netnih.gov
Application of Selective Optimization of Side-Activities (SOSA) Strategy for PPARα Agonism
The Selective Optimization of Side-Activities (SOSA) strategy involves using known drugs as lead compounds to optimize their side activities into main activities. biosolveit.denih.gov This approach is advantageous because analogues of existing drugs may inherit favorable properties like solubility and metabolic stability. biosolveit.de
The SOSA strategy has been applied to this compound to develop potent PPARα modulators. biosolveit.denih.gov Recognizing this compound's side-activity on PPARα, researchers employed in silico techniques to guide the structural variation of this compound. biosolveit.de Computational tools were used for automated docking and screening of virtual libraries of this compound derivatives to identify promising candidates for PPARα agonism. biosolveit.denih.gov This computer-assisted approach aimed to speed up the optimization process. biosolveit.denih.gov Experimental testing of synthesized this compound analogues showed a shift in activity towards enhanced PPARα activation and reduced activity on the original CysLT1 target, supporting the effectiveness of the computational SOSA approach. biosolveit.denih.gov
Synthetic Methodologies and Chemical Biology Applications of Cinalukast
Research into Synthetic Pathways for Cinalukast and its Derivatives
The synthesis of this compound and its analogues has been approached through various medicinal chemistry strategies, often building upon established methods for creating leukotriene receptor antagonists. nih.gov Research in this area has focused on creating libraries of related compounds to explore structure-activity relationships (SAR) and to identify derivatives with novel biological activities.
A notable approach in the synthesis of this compound derivatives involves computational chemistry to guide the synthetic efforts. nih.gov For instance, a virtual library of close analogues of this compound was automatically generated to explore potential off-target activities. nih.gov This strategy, known as Selective Optimization of Side-Activities (SOSA), leverages computational tools to predict the biological activity of virtual compounds before their synthesis, thus streamlining the discovery of new functions for existing drug scaffolds. nih.gov
The general synthetic strategies for compounds in this class often involve multi-step sequences to construct the key structural features: the substituted anilino core, the diethylsuccinanilic acid moiety, and the thiazolyl-ethenyl side chain. nih.gov Modifications to these core components are systematically introduced to generate a diverse range of derivatives.
Table 1: Key Structural Components of this compound for Derivative Synthesis
| Structural Component | Description | Purpose of Modification in Derivative Synthesis |
| Substituted Anilino Core | The central phenyl ring with the amide linkage. | To alter the overall conformation and electronic properties of the molecule. |
| Diethylsuccinanilic Acid Moiety | The carboxylic acid-containing side chain. | To modify solubility, pharmacokinetic properties, and interactions with the receptor binding pocket. |
| Thiazolyl-ethenyl Side Chain | The heterocyclic ring system connected via a vinyl linker. | To explore interactions with different regions of the target receptor or to introduce photoswitchable elements. |
Chemical Modifications for Probing Specific Biological Systems and Pathways
The chemical scaffold of this compound has been strategically modified to create chemical probes for investigating biological systems beyond the CysLT1 receptor. A significant example of this is the development of this compound derivatives that act as modulators of the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor involved in lipid metabolism. nih.gov
This research effort was initiated by the discovery that this compound itself possesses a modest PPARα modulatory activity. nih.gov To enhance this side-activity, a computational approach was employed to design a virtual library of approximately 8,000 this compound analogues. nih.gov These virtual compounds were then scored for their predicted PPARα agonism and CysLT1R antagonism using automated affinity scoring and machine learning methods. nih.gov
From this extensive virtual library, a promising analogue was selected for synthesis and in vitro characterization. The results confirmed a significant shift in activity, with the new derivative exhibiting enhanced PPARα activation and diminished CysLT1R antagonism. nih.gov This successful application of the SOSA strategy demonstrates how the this compound structure can be chemically modified to create a selective chemical probe for studying PPARα signaling pathways. nih.gov
Table 2: Computationally Guided Development of a this compound-Derived PPARα Modulator
| Step | Description | Outcome |
| 1. Initial Discovery | This compound was found to have a secondary, modest modulatory effect on PPARα. nih.gov | Identification of a new potential biological target for the this compound scaffold. |
| 2. Virtual Library Generation | A virtual library of approximately 8,000 close analogues of this compound was computationally created. nih.gov | A large and diverse chemical space was explored without the need for extensive initial synthesis. |
| 3. In Silico Screening | The virtual library was screened for predicted PPARα agonism and CysLT1R antagonism using automated affinity scoring and machine learning. nih.gov | A computationally preferred analogue with a predicted shift in activity was identified. |
| 4. Synthesis and In Vitro Characterization | The selected analogue was synthesized and tested in biological assays. nih.gov | The synthesized compound showed a marked increase in PPARα activation and a decrease in CysLT1R antagonism, validating the computational approach. nih.gov |
Integration of this compound Scaffolds in Novel Photopharmacological Tools
The field of photopharmacology utilizes light to control the activity of drugs with high spatiotemporal precision. biorxiv.org This is often achieved by incorporating photoswitchable moieties, such as azobenzenes, into the structure of a bioactive molecule. nih.govnih.govrsc.org The this compound scaffold has proven to be a suitable platform for the development of such light-activated molecular tools.
The design of these photopharmacological tools involves replacing a key structural element of the this compound derivative with a photoswitchable group. This modification allows for the reversible control of the ligand's ability to bind to and activate PPARα. Such tools are invaluable for studying the dynamics of nuclear receptor signaling with a level of precision that is not achievable with conventional, constitutively active compounds.
Table 3: Application of this compound Scaffold in Photopharmacology
| Feature | Description | Significance |
| Scaffold | The core chemical structure of a this compound derivative with established PPARα activity. | Provides a validated starting point with known biological activity. |
| Photoswitchable Moiety | A light-sensitive chemical group, such as an azobenzene (B91143), is incorporated into the molecule. | Enables the biological activity of the compound to be controlled by light. |
| Mechanism of Action | Light of a specific wavelength induces a reversible change in the geometry of the photoswitchable moiety, altering the overall shape of the molecule and its ability to bind to the target receptor (PPARα). | Allows for precise spatiotemporal control of PPARα activation, facilitating detailed studies of its biological function. |
| Application | As a research tool to investigate the role of PPARα in various physiological and pathological processes with high precision. | Offers a non-invasive method to control a specific biological pathway in vitro and potentially in vivo. |
Comparative Academic Analysis with Other Leukotriene Receptor Antagonists
Comparative Pharmacological Profiles with Clinically Relevant Leukotriene Antagonists (e.g., Montelukast (B128269), Zafirlukast (B1683622), Pranlukast)
The primary pharmacological action of cinalukast and its counterparts is the competitive antagonism of the CysLT1 receptor, which blocks the pro-inflammatory and bronchoconstrictive effects of leukotriene D4 (LTD4). nih.govnih.gov Preclinical and early clinical studies demonstrated that this compound was a potent and orally active antagonist with a long duration of action. nih.gov In guinea pig models, it effectively inhibited LTD4-induced bronchoconstriction whether administered intravenously, orally, or via aerosol. nih.gov
When compared to other CysLT1 antagonists, differences in potency are evident from in vitro studies. This compound demonstrated high potency, with an IC50 value of 6.4 nM for displacing [3H]LTD4 from guinea pig lung membranes and a pA2 value of 9.6 in isolated guinea pig trachea, indicating strong competitive antagonism. ncats.ionih.gov In human bronchial tissue, it was also an effective antagonist of LTD4-induced contractions, with a pKB of 9.3. ncats.ionih.gov
Comparative studies in human lung tissue have established a rank order of potency for binding to the CysLT1 receptor as zafirlukast ≈ montelukast > pranlukast (B1678047). Both zafirlukast and montelukast exhibit affinity for the CysLT1 receptor that is similar to or greater than that of the endogenous ligand, LTD4. ncats.io While direct comparative studies including this compound are scarce, its high pA2 and pKB values suggest a potency comparable to the leading agents in this class.
| Compound | Target Receptor | Mechanism of Action | Reported In Vitro Potency (Example) |
|---|---|---|---|
| This compound | CysLT1 | Competitive Antagonist | IC50 = 6.4 nM (Guinea Pig Lung) ncats.io |
| Montelukast | CysLT1 | Competitive Antagonist | Ki ≈ 0.18 nM (Guinea Pig Lung) ncats.io |
| Zafirlukast | CysLT1 | Competitive Antagonist | Ki ≈ 0.34 nM (Guinea Pig Lung) ncats.io |
| Pranlukast | CysLT1 | Competitive Antagonist | Ki ≈ 0.99 nM (Guinea Pig Lung) ncats.io |
Differential Receptor Binding Kinetics and Selectivity Profiles Across Antagonists
The antagonists in this class are highly selective for the CysLT1 receptor over the CysLT2 receptor. nih.govmedkoo.com this compound was characterized early on as a specific LTD4 antagonist, with studies showing its inability to inhibit bronchoconstriction induced by other mediators like histamine (B1213489) or platelet-activating factor (PAF). nih.gov The competitive nature of its binding was confirmed by Schild analysis, where the slope of the plot was not significantly different from unity, a hallmark of competitive antagonism. ncats.ionih.gov
While all are selective CysLT1 antagonists, subtle differences in their interaction with leukotriene binding sites have been reported. One study revealed that pranlukast and montelukast, but not zafirlukast, were able to interact with a high-affinity binding site for leukotriene C4 (LTC4) in human lung parenchyma. atsjournals.org This suggests that while the primary therapeutic target (the LTD4 binding site on the CysLT1 receptor) is the same, the pharmacological profiles are not identical. This differential binding could potentially translate to subtle differences in clinical effects, as both LTC4 and LTD4 are key mediators in asthma pathophysiology. The specific binding profile of this compound in relation to the LTC4 site has not been as extensively characterized in comparative academic literature.
| Compound | Primary Binding Site | Binding Nature | Interaction with LTC4 Binding Site | CysLT1 vs. CysLT2 Selectivity |
|---|---|---|---|---|
| This compound | LTD4 on CysLT1 | Competitive ncats.ionih.gov | Not Widely Reported | Selective for CysLT1 |
| Montelukast | LTD4 on CysLT1 | Competitive ncats.io | Interacts atsjournals.org | Selective for CysLT1 nih.gov |
| Zafirlukast | LTD4 on CysLT1 | Competitive ncats.io | No Interaction atsjournals.org | Selective for CysLT1 nih.gov |
| Pranlukast | LTD4 on CysLT1 | Competitive | Interacts atsjournals.org | Selective for CysLT1 medkoo.com |
Mechanistic Distinctions and Similarities within the Leukotriene Antagonist Class
The fundamental mechanism shared by this compound, montelukast, zafirlukast, and pranlukast is the blockade of the CysLT1 receptor. nih.gov Cysteinyl leukotrienes, when bound to this receptor, trigger a cascade of events leading to airway smooth muscle contraction, increased vascular permeability (airway edema), and enhanced mucus secretion. nih.gov By competitively inhibiting this binding, these antagonists prevent these downstream effects, which form the cornerstone of their anti-asthmatic action. nih.govnih.gov
Academic Assessment of Discontinuation of this compound Development relative to other CysLT1 antagonists
The clinical development of this compound for the treatment of asthma was officially discontinued (B1498344) by its originator, Roche, after it had reached Phase II trials. ncats.ionih.govncats.io While the specific corporate or clinical reasons for this decision have not been detailed in peer-reviewed academic publications, an analysis of available data and the general landscape of drug development offers potential insights.
A published clinical trial of this compound in patients with exercise-induced bronchoconstriction showed that while the drug provided significant protection for at least 8 hours after a single dose, a notable loss of this protective effect was observed with the lowest dose (10 mg) after one week of continuous treatment. nih.gov Although protection was maintained at higher doses (50 mg and 200 mg), this finding may have raised concerns about the potential for tachyphylaxis (loss of effect over time) or the need for higher doses to maintain efficacy, which could impact the drug's long-term viability and safety profile.
Q & A
Q. What is the mechanistic basis of Cinalukast’s selective antagonism at the CysLT1 receptor?
this compound competitively inhibits [³H]-LTD4 binding to CysLT1 receptors in guinea pig lung membranes, with an IC₅₀ value determined via radioligand displacement assays. Its selectivity arises from structural affinity for the CysLT1 binding pocket, preventing LTD4-mediated airway smooth muscle contraction and mucus hypersecretion . To validate selectivity, researchers should compare binding affinities across related receptors (e.g., CysLT2) using transfected cell lines.
Q. Which experimental models are most appropriate for evaluating this compound’s efficacy in vitro and in vivo?
- In vitro: Guinea pig ileum/trachea contraction assays measure functional antagonism of LTD4-induced responses .
- In vivo: Ovalbumin-sensitized guinea pig models assess bronchoconstriction inhibition and airway inflammation . Ensure species-specific receptor homology is confirmed to avoid translational discrepancies.
Q. How do researchers standardize pharmacokinetic studies for this compound across species?
Use LC-MS/MS to quantify plasma/tissue concentrations, accounting for species-dependent metabolic pathways (e.g., cytochrome P450 isoforms). Dose-response curves should be normalized to receptor occupancy levels, validated via ex vivo receptor binding assays .
Q. What are the limitations of using this compound in human clinical trials despite preclinical success?
Human trials must address inter-individual variability in CysLT1 receptor expression and polymorphisms affecting drug metabolism. Phase I trials should incorporate pharmacogenomic screening to stratify responders/non-responders .
Advanced Research Questions
Q. How can contradictory findings on this compound’s receptor selectivity be resolved?
Discrepancies may arise from assay conditions (e.g., membrane preparation methods, ligand concentrations). Apply receiver-operating characteristic (ROC) analysis to compare binding data across studies. Replicate experiments using standardized protocols from Beilstein Journal of Organic Chemistry guidelines .
Q. What methodological frameworks optimize dose selection for cross-species efficacy studies?
Use allometric scaling adjusted for receptor density differences (e.g., CysLT1 expression in human vs. guinea pig airways). Combine with PBPK modeling (Physiologically Based Pharmacokinetic) to predict tissue-specific exposure .
Q. Which statistical approaches best address variability in this compound’s anti-inflammatory outcomes?
Q. How should researchers design studies to evaluate this compound’s long-term safety profile?
Implement chronic toxicity assays in rodent models, monitoring off-target effects (e.g., hepatic enzyme induction) over 6–12 months. Pair with transcriptomic profiling to identify pathways modulated by prolonged CysLT1 blockade .
Q. What strategies reconcile disparities in this compound’s efficacy between in vitro and in vivo models?
Q. How can this compound be integrated into combination therapies for refractory asthma?
Apply factorial experimental design to test synergies with β₂-agonists or corticosteroids. Measure additive/synergistic effects via isobolographic analysis and validate through blinded, randomized controlled trials .
Methodological Resources
- Data Contradiction Analysis : Follow Coursera’s qualitative research criteria to systematically evaluate conflicting results .
- Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed method documentation and data sharing .
- Ethical Compliance : Align with CASP checklists for participant recruitment and data collection rigor in clinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
